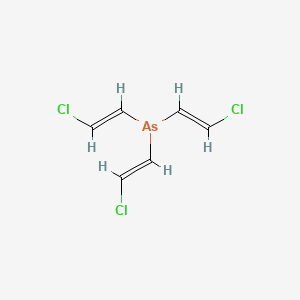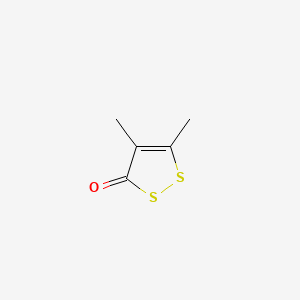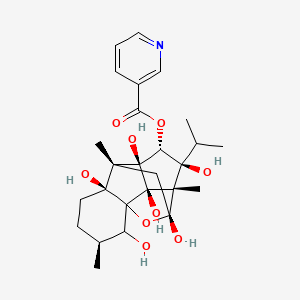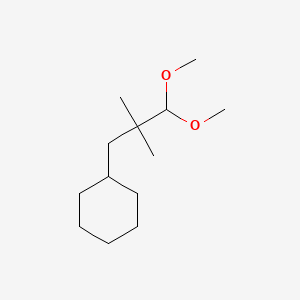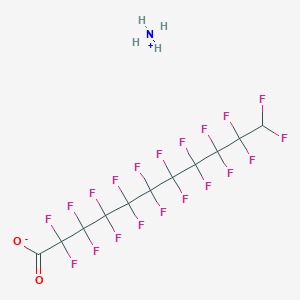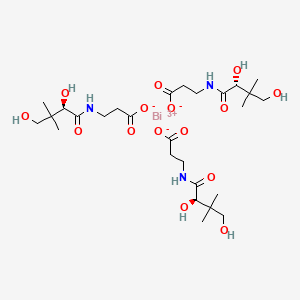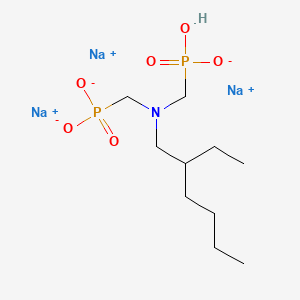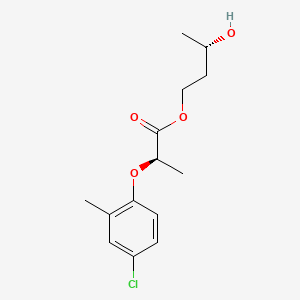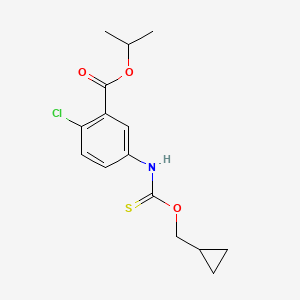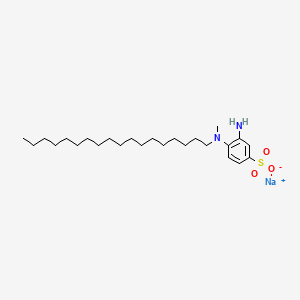
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate: is a complex organic compound with the molecular formula C25H46N2O3SNa and a molecular weight of 476.69117 g/mol . This compound is known for its unique structure, which includes a long alkyl chain and a sulphonate group, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate typically involves the following steps:
Amination: The addition of the amino group to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulphonic acids, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Surfactants: Used in the formulation of surfactants due to its amphiphilic nature.
Catalysts: Acts as a catalyst in various organic reactions.
Biology:
Antimicrobial Agents: Investigated for its potential antimicrobial properties.
Medicine:
Drug Delivery: Explored as a component in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Detergents: Utilized in the production of detergents and cleaning agents.
Emulsifiers: Used as an emulsifier in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to embed into lipid bilayers, while the sulphonate group can interact with proteins and other polar molecules. This dual interaction can disrupt microbial cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium lauryl sulfate: A widely used surfactant with a similar sulphonate group but different alkyl chain length.
Sodium stearate: A soap with a similar long alkyl chain but different functional groups.
Uniqueness: Sodium 3-amino-4-(methyloctadecylamino)benzenesulphonate is unique due to its combination of a long alkyl chain and an amino group, which provides it with distinct properties such as enhanced antimicrobial activity and the ability to act as a versatile surfactant.
Propriétés
Numéro CAS |
85204-32-6 |
|---|---|
Formule moléculaire |
C25H45N2NaO3S |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
sodium;3-amino-4-[methyl(octadecyl)amino]benzenesulfonate |
InChI |
InChI=1S/C25H46N2O3S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)25-20-19-23(22-24(25)26)31(28,29)30;/h19-20,22H,3-18,21,26H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
HVGTUZKFPRMYSV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


